molecular formula C11H18ClNSi B053864 2-Chloro-3-(triethylsilyl)pyridine CAS No. 123506-74-1

2-Chloro-3-(triethylsilyl)pyridine

Cat. No. B053864
CAS RN: 123506-74-1
M. Wt: 227.8 g/mol
InChI Key: FAPCJLVARASUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(triethylsilyl)pyridine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that is commonly used in the synthesis of various organic compounds. The compound is also used in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(triethylsilyl)pyridine is not well understood. However, it is believed that the compound acts as a nucleophile in various reactions. The compound is used as a reagent in the synthesis of various organic compounds, and it is believed that it reacts with other molecules to form new compounds.
Biochemical and Physiological Effects:
2-Chloro-3-(triethylsilyl)pyridine has been shown to have various biochemical and physiological effects. The compound is used in the study of various biological processes, including enzyme-catalyzed reactions. It is also used in the study of cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-3-(triethylsilyl)pyridine in lab experiments include its high yield and efficiency in the synthesis of various organic compounds. The compound is also relatively easy to handle and store. However, the limitations of using the compound include its potential toxicity and the need for specialized equipment and training to handle it safely.

Future Directions

There are many future directions for the study of 2-Chloro-3-(triethylsilyl)pyridine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the compound's mechanism of action and its potential applications in drug discovery and development. Additionally, the compound could be used in the study of various biological processes, including the study of cellular signaling pathways and gene expression.

Synthesis Methods

The synthesis of 2-Chloro-3-(triethylsilyl)pyridine involves the reaction of 2,3-dichloropyridine with triethylsilyl chloride in the presence of a base. The reaction is carried out at room temperature, and the product is obtained in good yield. This method is widely used for the synthesis of 2-Chloro-3-(triethylsilyl)pyridine due to its simplicity and efficiency.

Scientific Research Applications

2-Chloro-3-(triethylsilyl)pyridine is widely used in scientific research for the synthesis of various organic compounds. The compound is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biochemical and physiological effects. The compound is used as a reagent in the synthesis of various compounds that are used in drug discovery and development.

properties

CAS RN

123506-74-1

Product Name

2-Chloro-3-(triethylsilyl)pyridine

Molecular Formula

C11H18ClNSi

Molecular Weight

227.8 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-triethylsilane

InChI

InChI=1S/C11H18ClNSi/c1-4-14(5-2,6-3)10-8-7-9-13-11(10)12/h7-9H,4-6H2,1-3H3

InChI Key

FAPCJLVARASUNL-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)C1=C(N=CC=C1)Cl

Canonical SMILES

CC[Si](CC)(CC)C1=C(N=CC=C1)Cl

synonyms

Pyridine, 2-chloro-3-(triethylsilyl)- (9CI)

Origin of Product

United States

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